molecular formula C9H8N2O5 B14844404 Methyl 2-acetyl-6-nitroisonicotinate

Methyl 2-acetyl-6-nitroisonicotinate

Cat. No.: B14844404
M. Wt: 224.17 g/mol
InChI Key: NCACSWCKHDRTHW-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-nitroisonicotinate is an organic compound with the molecular formula C9H8N2O5 It is a derivative of isonicotinic acid, featuring both acetyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-6-nitroisonicotinate typically involves the nitration of methyl isonicotinate followed by acetylation. One common method includes the reaction of methyl isonicotinate with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 6-position. The resulting methyl 6-nitroisonicotinate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetyl-6-nitroisonicotinate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Aqueous acid or base.

Major Products:

    Reduction: Methyl 2-amino-6-acetylisonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-acetyl-6-nitroisonicotinic acid.

Scientific Research Applications

Methyl 2-acetyl-6-nitroisonicotinate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections or inflammatory diseases.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of nitro and acetyl groups on biological systems, providing insights into enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6-nitroisonicotinate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting bacterial enzymes or modulating inflammatory pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the acetyl group can modify protein function through acetylation.

Comparison with Similar Compounds

    Methyl 2-acetylisonicotinate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 6-nitroisonicotinate: Lacks the acetyl group, affecting its biological activity and chemical reactivity.

    Methyl 2-nitroisonicotinate: Lacks the acetyl group, which may influence its solubility and interaction with biological targets.

Uniqueness: Methyl 2-acetyl-6-nitroisonicotinate is unique due to the presence of both acetyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

methyl 2-acetyl-6-nitropyridine-4-carboxylate

InChI

InChI=1S/C9H8N2O5/c1-5(12)7-3-6(9(13)16-2)4-8(10-7)11(14)15/h3-4H,1-2H3

InChI Key

NCACSWCKHDRTHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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